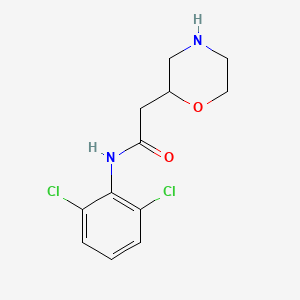

2',6'-Dichloro-2-morpholinoacetanilide

Description

2',6'-Dichloro-2-morpholinoacetanilide is a synthetic organic compound characterized by a dichlorophenyl group substituted with a morpholinoacetanilide moiety. Key identifiers include:

- Synonyms: 1-(2,6-Dichlorophenyl)-2-hydroxyethanone, 2',6'-Dichloro-2-hydroxyacetophenone .

- Molecular Formula: C₁₂H₁₄Cl₂N₂O₂ (inferred from structural analogs).

- CAS Registry Number: 688361-22-0 .

- InChIKey: FFBWGIPPOPTJSK-UHFFFAOYSA-N .

The compound features a morpholino ring (a six-membered amine-containing heterocycle) attached to an acetanilide backbone, with chlorine atoms at the 2' and 6' positions of the phenyl ring.

Properties

CAS No. |

67624-90-2 |

|---|---|

Molecular Formula |

C12H14Cl2N2O2 |

Molecular Weight |

289.15 g/mol |

IUPAC Name |

N-(2,6-dichlorophenyl)-2-morpholin-2-ylacetamide |

InChI |

InChI=1S/C12H14Cl2N2O2/c13-9-2-1-3-10(14)12(9)16-11(17)6-8-7-15-4-5-18-8/h1-3,8,15H,4-7H2,(H,16,17) |

InChI Key |

UBIWBGWRYUMRCR-UHFFFAOYSA-N |

SMILES |

C1COC(CN1)CC(=O)NC2=C(C=CC=C2Cl)Cl |

Canonical SMILES |

C1COC(CN1)CC(=O)NC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Diethylamino)-2',6'-acetoxylidide (CAS 137-58-6)

- Molecular Formula : C₁₄H₂₂N₂O

- Molecular Weight : 234.34 g/mol .

- Key Substituents: Diethylamino group, acetoxy group, and dimethylphenyl ring.

- Applications : Local anesthetic (e.g., Anbesol, Cappicaine) .

- Physical Properties :

Comparison :

- Structural Differences: The diethylamino group in 2-(Diethylamino)-2',6'-acetoxylidide enhances basicity and lipid solubility, favoring rapid tissue penetration in anesthetic applications.

- Lipophilicity : The dichloro substituents in the target compound likely increase lipophilicity compared to the dimethyl groups in 2',6'-acetoxylidide, affecting bioavailability and metabolic stability.

2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide (CAS 1706459-63-3)

Comparison :

- Acetanilide’s aromatic amine may enhance π-π stacking interactions, whereas acetamide’s carbonyl group could increase polarity.

General Morpholino-Containing Analogs

Morpholino derivatives are widely used in drug design due to their balanced solubility and hydrogen-bonding capacity. For example:

- Morpholine itself : A simple heterocycle used as a solvent or base.

- Fexinidazole (antiparasitic drug): Incorporates morpholino groups to enhance solubility and target binding.

Key Differences :

- Chlorination: The dichloro substitution in 2',6'-Dichloro-2-morpholinoacetanilide may confer higher metabolic stability compared to non-halogenated morpholino analogs.

Data Table: Structural and Physical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | log₁₀WS | Applications |

|---|---|---|---|---|---|

| 2',6'-Dichloro-2-morpholinoacetanilide | C₁₂H₁₄Cl₂N₂O₂ | ~301.16 (calculated) | Dichlorophenyl, morpholino | N/A | Pharmaceutical intermediate |

| 2-(Diethylamino)-2',6'-acetoxylidide | C₁₄H₂₂N₂O | 234.34 | Diethylamino, acetoxy | -1.77 | Local anesthetic |

| 2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide | C₁₃H₁₆ClN₂O₃ | 284.74 | Chlorophenoxymethyl, acetamide | N/A | Intermediate |

Research Findings and Implications

- Hydrogen-Bonding Patterns: The morpholino group in 2',6'-Dichloro-2-morpholinoacetanilide likely participates in directional hydrogen bonds, influencing crystal packing and solubility . This contrasts with 2',6'-acetoxylidide’s reliance on van der Waals interactions due to its alkylamino groups .

- Pharmacological Potential: While 2-(Diethylamino)-2',6'-acetoxylidide is clinically established, the target compound’s dichloro and morpholino groups may offer novel bioactivity profiles, warranting further exploration in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.